![molecular formula C19H20N4O2 B2524692 4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034312-05-3](/img/structure/B2524692.png)
4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a pyrazole ring, a pyridine ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyrazole and pyridine rings. The ethoxy group might provide some steric hindrance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. For example, its solubility would depend on the polarity of the solvent, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Antileishmanial Activity
Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. Recent research has identified pyrazole-bearing compounds as potential antileishmanial agents. In particular, compound 13, a derivative of our compound of interest, displayed superior antipromastigote activity. It was significantly more active than standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its efficacy against different Leishmania strains.
Antimalarial Properties
Malaria, transmitted by Plasmodium-infected mosquitoes, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, our compound shows promise. Compounds 14 and 15 exhibited substantial inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents . Investigating their mechanism of action and safety profiles could be valuable.
Antitumor Potential
Imidazole-containing compounds related to our compound have been synthesized and evaluated for antitumor activity. These derivatives showed promise against different cell lines, including MCF-7 and CaCo-2 . Further investigations into their specific mechanisms and potential clinical applications are warranted.
Antifungal Activity
Although not directly studied for our compound, related indazole-containing structures have demonstrated antifungal properties. Electropositivity appears beneficial for antifungal activity . Exploring the antifungal potential of our compound could be an interesting avenue.
Cytotoxic Effects
Novel thiazolidine-2,4-dione derivatives, structurally related to our compound, were designed and synthesized. These compounds exhibited cytotoxic effects, making them potential candidates for cancer therapy . Investigating their selectivity, toxicity, and cellular targets would be valuable.
Molecular Docking Studies
Molecular docking studies can provide insights into the interactions between our compound and specific protein targets. For example, conducting docking studies on Lm-PTR1 (complexed with Trimethoprim) could shed light on the compound’s antileishmanial activity . Similar studies against other relevant proteins might reveal additional applications.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-3-25-17-7-5-15(6-8-17)19(24)21-11-14-4-9-18(20-10-14)16-12-22-23(2)13-16/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXBORBCYQAIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide |
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